![molecular formula C16H14O4 B3109665 Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate CAS No. 174633-84-2](/img/structure/B3109665.png)
Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate
Overview
Description
“Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate” is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 and is also known by its IUPAC name, methyl (2E)-4-[(1-formylnaphthalen-2-yl)oxy]but-2-enoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14O4/c1-19-16(18)7-4-10-20-15-9-8-12-5-2-3-6-13(12)14(15)11-17/h2-9,11H,10H2,1H3/b7-4+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Physical And Chemical Properties Analysis
“Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate” is a solid substance . Its melting point is between 98 - 101 degrees Celsius .Scientific Research Applications
NMR Spectroscopy and Azo-Hydrazone Tautomerism
A study by A. Lyčka explored the NMR spectra of certain dyes, including those prepared by coupling naphthalene-diazonium chloride with passive components. The research focused on understanding the tautomerism between azo and hydrazone forms in these compounds, which is relevant to understanding the behavior of complex organic molecules, potentially including those similar to Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate (Lyčka, 1999).
Synthesis and Structure of Isomeric Enaminones
Another study by A. Brbot-Šaranović et al. detailed the synthesis and structural determination of enaminones, which involved reactions related to compounds with functional groups similar to those in Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate. The research provided insights into the tautomeric equilibria and structural properties of these organic compounds (Brbot-Šaranović et al., 2001).
Antibacterial Activity and Menaquinone Biosynthesis Inhibition
Research by Joe S. Matarlo et al. revealed that certain methyl butenoates exhibit in vivo activity against MRSA by inhibiting the menaquinone biosynthesis pathway in bacteria. This study highlights the potential biomedical applications of compounds structurally related to Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate in developing new antibacterial agents (Matarlo et al., 2016).
Organic Synthesis and Chemical Reactions
The synthesis and reaction studies of various organic compounds, including those involving naphthylamine and perfluoroalkyl groups, provide valuable insights into reaction mechanisms, synthetic methodologies, and the potential for creating novel compounds with unique properties. Studies by H. Davies et al., W. Cao et al., and Cao Wei have contributed to this field by exploring different synthetic routes and reactions relevant to the chemistry of compounds like Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate (Davies et al., 2006), (Cao et al., 2001), (Wei, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, one should call a poison center or doctor .
properties
IUPAC Name |
methyl (E)-4-(1-formylnaphthalen-2-yl)oxybut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)7-4-10-20-15-9-8-12-5-2-3-6-13(12)14(15)11-17/h2-9,11H,10H2,1H3/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGSISCSZDITA-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCOC1=C(C2=CC=CC=C2C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/COC1=C(C2=CC=CC=C2C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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